molecular formula C15H15NO2 B495919 2-([1,1'-biphenyl]-4-yloxy)propanamide

2-([1,1'-biphenyl]-4-yloxy)propanamide

Cat. No.: B495919
M. Wt: 241.28g/mol
InChI Key: STCHCGPEWJVZAA-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yloxy)propanamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a biphenyl group attached to a propanamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)propanamide typically involves the reaction of biphenyl-4-ol with 2-bromo-propanamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of biphenyl-4-ol attacks the bromine atom of 2-bromo-propanamide, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Biphenyl-4-ol, 2-bromo-propanamide, base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-one.

    Reduction: 2-(Biphenyl-4-yloxy)propanamine.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide

Uniqueness

2-([1,1'-biphenyl]-4-yloxy)propanamide is unique due to its specific structural features, such as the ether linkage between the biphenyl and propanamide groups. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28g/mol

IUPAC Name

2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C15H15NO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H2,16,17)

InChI Key

STCHCGPEWJVZAA-UHFFFAOYSA-N

SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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